molecular formula C10H14FNO2S2 B14925669 1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine

1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine

Cat. No.: B14925669
M. Wt: 263.4 g/mol
InChI Key: HKYAXWGGUWVFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine is a chemical compound that features a fluorinated thiophene ring attached to a sulfonyl group, which is further connected to a methylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine typically involves the following steps:

    Fluorination of Thiophene: The initial step involves the fluorination of thiophene to obtain 5-fluorothiophene.

    Sulfonylation: The fluorinated thiophene undergoes sulfonylation using sulfonyl chloride reagents to introduce the sulfonyl group.

    Piperidine Introduction: The final step involves the reaction of the sulfonylated fluorothiophene with 4-methylpiperidine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The fluorine atom on the thiophene ring can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Fluorothiophen-2-yl)ethan-1-one: A related compound with a similar fluorinated thiophene structure.

    (S)-1-(5-Fluorothiophen-2-yl)ethan-1-amine: Another compound with a fluorinated thiophene ring but different functional groups.

Uniqueness

1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperidine is unique due to the presence of both a sulfonyl group and a piperidine moiety, which imparts distinct chemical and physical properties. This combination of functional groups makes it a versatile intermediate for various applications in research and industry.

Properties

Molecular Formula

C10H14FNO2S2

Molecular Weight

263.4 g/mol

IUPAC Name

1-(5-fluorothiophen-2-yl)sulfonyl-4-methylpiperidine

InChI

InChI=1S/C10H14FNO2S2/c1-8-4-6-12(7-5-8)16(13,14)10-3-2-9(11)15-10/h2-3,8H,4-7H2,1H3

InChI Key

HKYAXWGGUWVFQG-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.